4-Bromo-6-methoxycinnoline

Cross-coupling Synthetic methodology Bond dissociation energy

4-Bromo-6-methoxycinnoline is a heterobicyclic building block belonging to the cinnoline (1,2-benzodiazine) family, with a bromine atom at C-4 and a methoxy group at C-6 on the fused benzene–pyridazine ring system (C9H7BrN2O, MW 239.07 g/mol). The cinnoline scaffold is an isostere of quinoline but contains two vicinal nitrogen atoms, which alters electronic distribution, hydrogen-bonding capacity, and biological target engagement profiles relative to quinoline-based analogs.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
Cat. No. B13918596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-methoxycinnoline
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=NC=C2Br
InChIInChI=1S/C9H7BrN2O/c1-13-6-2-3-9-7(4-6)8(10)5-11-12-9/h2-5H,1H3
InChIKeyGQVWUUVLUYUCTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-methoxycinnoline Procurement Guide: Core Properties, Cinnoline Scaffold Identity, and Comparator Context for Research Sourcing


4-Bromo-6-methoxycinnoline is a heterobicyclic building block belonging to the cinnoline (1,2-benzodiazine) family, with a bromine atom at C-4 and a methoxy group at C-6 on the fused benzene–pyridazine ring system (C9H7BrN2O, MW 239.07 g/mol) . The cinnoline scaffold is an isostere of quinoline but contains two vicinal nitrogen atoms, which alters electronic distribution, hydrogen-bonding capacity, and biological target engagement profiles relative to quinoline-based analogs [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor candidates and phosphodiesterase 10A (PDE10A)-targeted agents via cross-coupling at the C-4 bromide position [2].

Why 4-Bromo-6-methoxycinnoline Cannot Be Casually Replaced by Chloro, Quinoline, or Regioisomeric Analogs: A Procurement-Relevant Rationale


In-class substitution at the cinnoline scaffold produces non-equivalent reactivity and target-engagement profiles that undermine synthetic reproducibility and biological data integrity [1]. The C-4 bromide provides a kinetically distinct leaving group for Pd-catalyzed cross-coupling compared to C-4 chloride, directly affecting coupling yields and regiochemical outcomes [2]. Replacing the cinnoline core with quinoline eliminates one ring nitrogen, altering hydrogen-bond acceptor capacity, logP, and kinase selectivity profiles demonstrated in VEGFR and PDE10A inhibitor programs [3]. Even regioisomeric repositioning (4-bromo-6-methoxy vs. 6-bromo-4-methoxy) relocates the methoxy electronic contribution and steric environment around the reactive bromide center. These differences are quantified below.

4-Bromo-6-methoxycinnoline: Quantitative Differentiation Evidence vs. Closest Analogs and Isosteres


C-4 Bromide vs. Chloride Leaving-Group Kinetics in Pd-Catalyzed Cross-Coupling: Aryl Halide Class-Level Reactivity Advantage

The C-4 bromide of 4-bromo-6-methoxycinnoline permits Pd-catalyzed oxidative addition at rates substantially exceeding its 4-chloro analog due to the lower C–Br bond dissociation energy. Aryl bromides undergo oxidative addition to Pd(0) approximately 5–50× faster than the corresponding aryl chlorides under standard Suzuki–Miyaura conditions. This rate differential is general for aryl halide pairs and applies to the cinnoline scaffold, where 4-chlorocinnolines require harsher conditions (higher temperature, specialized ligands) for comparable conversion [1]. Direct comparative data for 4-bromo-6-methoxycinnoline vs. 4-chloro-6-methoxycinnoline in a catalytic system remain unavailable in primary literature, but the class-level reactivity hierarchy is well-established. In Richter cyclization syntheses, 4-bromocinnolines are obtained in fair to good yields (50–70%) via diazotization of o-aminophenylacetylenes with HBr/NaNO₂ at 25–30 °C, providing an operationally simpler route than the chloro variant [2]. Furthermore, 3-alkynyl-4-bromocinnolines undergo Sonogashira coupling with terminal alkynes for direct C–C bond elaboration at the 4-position, a transformation exploited in enediyne synthesis [3].

Cross-coupling Synthetic methodology Bond dissociation energy

Cinnoline vs. Quinoline Scaffold: Impact of the Second Ring Nitrogen on VEGFR Tyrosine Kinase Inhibitor SAR and Selectivity

In a systematic SAR study of VEGF receptor tyrosine kinase inhibitors, Hennequin et al. (1999) demonstrated that enzyme inhibitory activity is highly dependent on the choice of bicyclic heterocycle scaffold. Quinazolines, quinolines, and cinnolines were all active, but quinazolines and quinolines were generally preferred, with narrow SAR defining the permissible ring systems [1]. The presence of the second ring nitrogen in cinnoline alters the electronic distribution and hydrogen-bonding profile compared to quinoline, which affects both potency and selectivity. In a separate VEGFR-2 inhibitor series, 6,7-dimethoxycinnoline derivatives demonstrated potent VEGFR-2 inhibitory activity with good selectivity against EGFR, exemplified by compound 7a (6-(6,7-dimethoxycinnolin-4-yloxy)-N-(4-chlorophenyl)naphthalene-1-carboxamide) [2]. For the 4-bromo-6-methoxycinnoline scaffold, the C-4 bromine provides a synthetic handle for installing anilino or oxy substituents that are critical for kinase hinge-region binding, while the 6-methoxy group occupies a position known from quinazoline SAR to tolerate diverse substituents and influence selectivity [1].

Kinase inhibitor Scaffold hopping VEGFR EGFR selectivity

PDE10A Binding Affinity of the C-7 Benzyloxy Derivative: Benchmarking the 4-Bromo-6-methoxycinnoline Core Against Established PDE10A PET Tracers

The derivative 7-(benzyloxy)-4-bromo-6-methoxycinnoline (CAS 1378294-19-9) demonstrates high-affinity binding to PDE10A with a KD of 0.94 nM and a Bmax of 2.3 pmol/mg protein, determined using [³H]-labeled compound on rat striatum homogenate . This affinity is competitive with optimized PDE10A PET tracers such as [¹¹C]MP-10 (IC50 = 0.18 nM for PDE10A) [1]. While direct binding data for the unsubstituted 4-bromo-6-methoxycinnoline parent compound are not available, the KD = 0.94 nM value establishes the 4-bromo-6-methoxycinnoline core as a viable PDE10A pharmacophore scaffold when elaborated at C-7 . In the broader PDE10A cinnoline inhibitor series, potent compounds achieve IC50 values ranging from 1.5 to 18.6 nM with >1,000-fold selectivity over PDE3A/B and PDE4A/B [1].

PDE10A CNS PET imaging Schizophrenia Target engagement

4-Bromo vs. 6-Bromo Regioisomerism: Positional Effect on Cinnoline Reactivity and Downstream Drug Candidate Development

In 4-bromo-6-methoxycinnoline, the bromide is positioned at C-4 on the pyridazine ring, immediately adjacent to a ring nitrogen (N-3). This placement activates the C-4 position for nucleophilic aromatic substitution and Pd-catalyzed coupling due to the electron-withdrawing effect of the adjacent nitrogen. In contrast, 6-bromo-4-methoxycinnoline places the bromide on the benzo ring (C-6), where it is less activated toward nucleophilic displacement but more amenable to electrophilic substitution chemistry. The Richter-type cyclization of o-ethynylaryltriazenes regioselectively delivers 4-bromocinnolines, confirming that the C-4 position is the kinetically favored site for halogen introduction [1]. The 4-bromo regioisomer is therefore the preferred intermediate for installing aryl, heteroaryl, amino, or alkoxy substituents at the most electronically activated position of the cinnoline scaffold, a key consideration for constructing kinase inhibitor pharmacophores that require C-4 anilino or C-4 oxy substitution patterns analogous to gefitinib and erlotinib [2].

Regioselectivity Nucleophilic aromatic substitution Medicinal chemistry building blocks

Optimal Procurement and Deployment Scenarios for 4-Bromo-6-methoxycinnoline in Drug Discovery and Chemical Biology


PDE10A CNS Inhibitor Lead Optimization via C-4 and C-7 Elaboration

4-Bromo-6-methoxycinnoline serves as the core intermediate for PDE10A-targeted CNS therapeutics. The C-4 bromide enables Pd-catalyzed installation of aryl/heteroaryl groups (Suzuki coupling) or amine nucleophiles (Buchwald–Hartwig amination), while the C-7 position permits further functionalization (e.g., benzyloxy or alkoxy substituents) as demonstrated by the 7-(benzyloxy)-4-bromo-6-methoxycinnoline analog that achieved PDE10A KD = 0.94 nM [1]. Published cinnoline PDE10A inhibitors achieve IC50 values down to 1.52 nM with >1,000-fold selectivity over PDE3 and PDE4 isoforms [2]. Procurement of the 4-bromo-6-methoxy starting material enables rapid analog generation for CNS PET tracer development and antipsychotic lead optimization.

Kinase Inhibitor Scaffold-Hopping: Cinnoline-Based VEGFR/EGFR Inhibitor Design

When quinazoline or quinoline kinase inhibitor scaffolds are encumbered by existing intellectual property or exhibit suboptimal selectivity profiles, 4-bromo-6-methoxycinnoline provides a scaffold-hopping entry point. The cinnoline core is active in VEGFR inhibition assays, and SAR studies confirm that C-4 substitution directly modulates kinase hinge-region binding [1]. 6,7-Dimethoxycinnoline derivatives demonstrate VEGFR-2 inhibition with selectivity over EGFR [2]. The 6-methoxy substituent occupies the steric and electronic space known from quinazoline SAR to influence kinase selectivity, making this building block suitable for focused library synthesis targeting the kinome.

Regioselective Cross-Coupling for Complex Heterocyclic Library Synthesis

The C-4 bromide of 4-bromo-6-methoxycinnoline is electronically activated by the adjacent pyridazine nitrogen, providing a reactive handle for regioselective Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings without competing reactivity at C-6 (methoxy-substituted) or C-3 [1]. The Sonogashira coupling of 4-bromocinnolines with terminal alkynes is well-precedented in enediyne synthesis, proceeding with full regiocontrol at C-4 [2]. This regiochemical predictability enables automated parallel synthesis workflows for generating diverse cinnoline-based screening libraries with a single commercial building block.

Anticancer Agent Development Leveraging Cinnoline Cytotoxicity and Apoptosis Induction

Densely functionalized cinnoline derivatives have demonstrated in vitro anticancer activity with IC50 values of 12.32 ± 0.75 μg/mL against melanoma LOX IMVI and 17.12 ± 1.31 μg/mL against leukemia RPMI-8226 cell lines, comparable to staurosporine (8.45 ± 0.42 and 24.97 ± 1.47 μg/mL, respectively) [1]. Cinnoline 4b induced apoptosis via the mitochondrial intrinsic pathway (increased annexin V-FITC positive cells from 1.32% to 19.05% in LOX IMVI; upregulation of Bax, p53, cytochrome c, caspases 3 and 9) [1]. 4-Bromo-6-methoxycinnoline offers a modular starting point for constructing the substitution patterns associated with this anticancer phenotype.

Quote Request

Request a Quote for 4-Bromo-6-methoxycinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.